molecular formula C9H14F3NO4 B13451402 (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid

(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid

Cat. No.: B13451402
M. Wt: 257.21 g/mol
InChI Key: QSLFRTQYLQKLTF-FCWDRERSSA-N
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Description

(1RS,4RS&,5SR&,6SR)-7-azabicyclo[420]octane-4,5-diol; trifluoroacetic acid is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a diazo imine-derived cyclic azomethine ylide reacts with an acryloylpyrazolidinone under the influence of a rhodium(II) complex and a chiral Lewis acid . This method provides good yields and excellent stereoselectivities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Medicine

In medicinal chemistry, (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is unique due to its specific arrangement of nitrogen and oxygen atoms within the bicyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other bicyclic compounds.

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

(1R,4R,5S,6S)-7-azabicyclo[4.2.0]octane-4,5-diol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO2.C2HF3O2/c9-5-2-1-4-3-8-6(4)7(5)10;3-2(4,5)1(6)7/h4-10H,1-3H2;(H,6,7)/t4-,5-,6+,7-;/m1./s1

InChI Key

QSLFRTQYLQKLTF-FCWDRERSSA-N

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]2[C@H]1CN2)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(C(C2C1CN2)O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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